

An In-depth Technical Guide to Methyl 1-methylpyrrole-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 1-methylpyrrole-2-carboxylate

Cat. No.: B1267042

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 1-methylpyrrole-2-carboxylate**, a key intermediate in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. This document details its chemical identity, physical and chemical properties, a representative experimental protocol for its synthesis, and its role as a versatile building block for more complex molecules.

Chemical Identity and Properties

Methyl 1-methylpyrrole-2-carboxylate is a pyrrole derivative characterized by a methyl group at the nitrogen atom of the pyrrole ring and a methyl ester at the 2-position.

IUPAC Name: methyl 1-methylpyrrole-2-carboxylate[1]

CAS Number: 37619-24-2[1]

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 1-methylpyrrole-2-carboxylate** is presented in Table 1. This data is essential for its handling, application in synthetic procedures, and for analytical purposes.

Property	Value	Source
Molecular Formula	C ₇ H ₉ NO ₂	PubChem[1]
Molecular Weight	139.15 g/mol	PubChem[1]
Appearance	Colorless to yellow liquid	Thermo Scientific
Assay	≥98.5%	Thermo Scientific
Refractive Index (@ 20°C)	1.5195-1.5225	Thermo Scientific
XLogP3-AA	0.8	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	139.063328530 Da	PubChem[1]
Monoisotopic Mass	139.063328530 Da	PubChem[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **Methyl 1-methylpyrrole-2-carboxylate**. Key spectroscopic identifiers are listed in Table 2.

Spectroscopic Data	Identifier	Source
InChI	InChI=1S/C7H9NO2/c1-8-5-3-4-6(8)7(9)10-2/h3-5H,1-2H3	PubChem[1]
InChIKey	APHVGKYWHWFAQV-UHFFFAOYSA-N	PubChem[1]
SMILES	CN1C=CC=C1C(=O)OC	PubChem[1]

Synthesis of Methyl 1-methylpyrrole-2-carboxylate

The most common and direct method for the synthesis of **Methyl 1-methylpyrrole-2-carboxylate** is the Fischer-Speier esterification of 1-methyl-2-pyrrolecarboxylic acid with methanol in the presence of an acid catalyst.^[2] This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol) is typically used. ^{[2][3]}

Experimental Protocol: Fischer-Speier Esterification

This protocol describes a representative procedure for the synthesis of **Methyl 1-methylpyrrole-2-carboxylate** from 1-methyl-2-pyrrolecarboxylic acid.

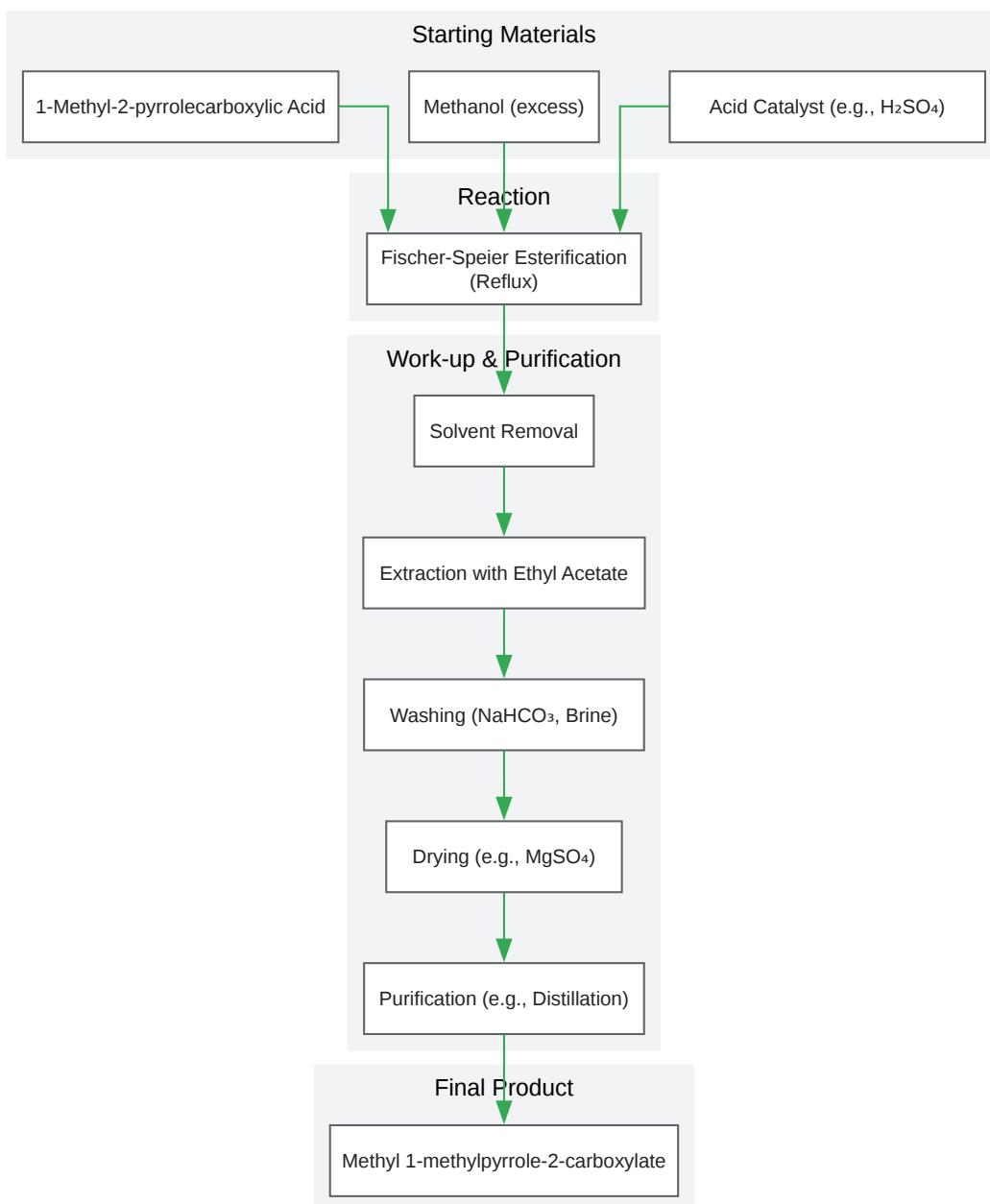
Materials:

- 1-Methyl-2-pyrrolecarboxylic acid
- Anhydrous methanol
- Concentrated sulfuric acid (or another suitable acid catalyst like p-toluenesulfonic acid)^[2]
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Ethyl acetate
- Round-bottom flask
- Reflux condenser
- Stirring apparatus (magnetic stirrer and stir bar)
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-2-pyrrolecarboxylic acid in an excess of anhydrous methanol.
- Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the stirred solution.
- Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction is typically refluxed for 2-10 hours, and its progress can be monitored by thin-layer chromatography (TLC).[\[2\]](#)
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
- Solvent Removal: Remove the excess methanol using a rotary evaporator.
- Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
- Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.[\[4\]](#)
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude **Methyl 1-methylpyrrole-2-carboxylate**. Further purification can be achieved by distillation if necessary.

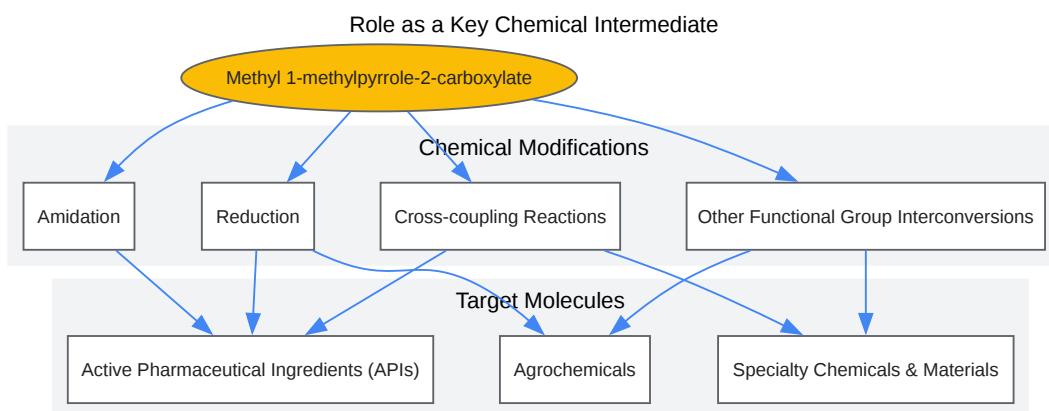
Applications in Synthesis


Methyl 1-methylpyrrole-2-carboxylate serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The pyrrole scaffold is a common motif in a wide range of biologically active compounds.[\[5\]](#) The methyl ester group provides a convenient handle for further chemical modifications, allowing for the introduction of diverse functionalities to create novel drug candidates and other specialty chemicals.[\[6\]](#)

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **Methyl 1-methylpyrrole-2-carboxylate** via Fischer-Speier esterification.


Synthesis Workflow of Methyl 1-methylpyrrole-2-carboxylate

[Click to download full resolution via product page](#)

Caption: Synthesis workflow via Fischer-Speier esterification.

Role as a Chemical Intermediate

This diagram illustrates the logical relationship of **Methyl 1-methylpyrrole-2-carboxylate** as a key intermediate in the development of more complex molecules.

[Click to download full resolution via product page](#)

Caption: Role as a versatile chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 1-methylpyrrole-2-carboxylate | C7H9NO2 | CID 142178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. athabascau.ca [athabascau.ca]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. nbino.com [nbino.com]
- 6. nbino.com [nbino.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 1-methylpyrrole-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267042#methyl-1-methylpyrrole-2-carboxylate-cas-number-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com